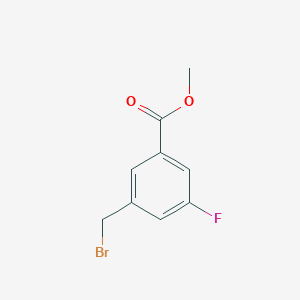

Methyl 3-(bromomethyl)-5-fluorobenzoate

説明

BenchChem offers high-quality Methyl 3-(bromomethyl)-5-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(bromomethyl)-5-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-(bromomethyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZCUFYQMNZINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(bromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) in biological systems.[1][2] Methyl 3-(bromomethyl)-5-fluorobenzoate is a key building block in medicinal chemistry, valued for its dual functionality that allows for the strategic introduction of a substituted benzyl moiety. This guide provides a comprehensive overview of its known physicochemical properties, reactivity, and handling considerations, offering field-proven insights for its effective application in research and development.

The strategic placement of a fluorine atom on the benzene ring can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Coupled with the reactive bromomethyl group, a versatile handle for nucleophilic substitution, Methyl 3-(bromomethyl)-5-fluorobenzoate emerges as a valuable intermediate for constructing complex molecular architectures.[3] This guide will delve into the available data for this compound, providing a framework for its rational use in synthetic chemistry and drug design.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

Molecular Structure:

Caption: General S(_{N})2 reaction of Methyl 3-(bromomethyl)-5-fluorobenzoate.

The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing a secondary point for chemical modification. The fluorine atom is generally unreactive under standard synthetic conditions but influences the reactivity of the rest of the molecule through its electronic effects.

Stability: As a benzyl bromide derivative, this compound is expected to be sensitive to moisture and light. It should be stored in a tightly sealed container under an inert atmosphere and protected from light. Hydrolysis of the benzylic bromide can occur, leading to the formation of the corresponding benzyl alcohol.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a standardized and widely accepted method for determining the thermodynamic solubility of a compound. [4][5] Objective: To determine the equilibrium solubility of Methyl 3-(bromomethyl)-5-fluorobenzoate in a given solvent system.

Materials:

-

Methyl 3-(bromomethyl)-5-fluorobenzoate

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of Methyl 3-(bromomethyl)-5-fluorobenzoate to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker in a constant temperature environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Clarify the sample by centrifugation followed by filtration through a syringe filter.

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions by a validated analytical method, such as HPLC.

-

Calculate the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve generated from the standard solutions.

Caption: Workflow for solubility determination by the shake-flask method.

Safety and Handling

Methyl 3-(bromomethyl)-5-fluorobenzoate is classified as a corrosive and irritant substance. It is also a lachrymator, meaning it can cause tearing. [6] Hazard Statements:

-

Causes severe skin burns and eye damage. [7]* Harmful if swallowed. [7]* May cause respiratory irritation. [7] Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water or shower.

-

Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion

Methyl 3-(bromomethyl)-5-fluorobenzoate is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While a complete experimental physicochemical profile is not currently available in the public domain, this guide provides a comprehensive overview of its known properties, reactivity, and safe handling procedures. The provided experimental protocols for solubility determination offer a practical framework for researchers to generate this critical data in their own laboratories. A thorough understanding of the principles outlined in this guide will enable scientists to effectively and safely utilize this versatile building block in their research endeavors.

References

- Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (2025, September 15). Physicochemical properties | Medicinal Chemistry Class Notes.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Lund University Publications.

- Master Organic Chemistry. (2018, June 13).

- ACS Publications. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.

- American Pharmaceutical Review. (2013, April 2).

- Fluorochem.

- PMC. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- PubChem. Methyl 3-(bromomethyl)

- Wychem.

- BLD Pharm.

- Organic Chemistry Portal.

- University of Glasgow.

- ChemScene. 138786-65-9 | methyl 2-(bromomethyl)

- ACS Publications. (2021, December 13).

- Spa World. (2025, January).

- Sigma-Aldrich. Methyl 3-(bromomethyl)

- ChemicalBook. (2026, January 13). Methyl 3-(bromomethyl)

- PubChem. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765.

- Savogran. TSP-PF.

- BLD Pharm.

- Benchchem. Methyl 3-(bromomethyl)

- ChemScene.

- Tokyo Chemical Industry (India) Pvt. Ltd.

- Lithofin. (2023, August 29). Trade name : Lithofin Composite Cleaner.

- PubChem. Methyl 2-(bromomethyl)

- ResearchGate. (2025, August 4). (PDF) Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium.

- Master Organic Chemistry. (2018, June 13).

- ACS Publications. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.

- UNEP Publications.

- BLD Pharm. 157652-28-3|Methyl 2-(bromomethyl)

- Sigma-Aldrich. Methyl 3-(bromomethyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. raytor.com [raytor.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Methyl 3-(bromomethyl)-5-fluorobenzoate | C9H8BrFO2 | CID 58938186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 19788116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of Methyl 3-(bromomethyl)-5-fluorobenzoate

Executive Summary

This guide details the structural validation of Methyl 3-(bromomethyl)-5-fluorobenzoate , a critical intermediate in the synthesis of fluorinated bioactives (e.g., PARP inhibitors). The elucidation strategy relies on a multi-modal approach: utilizing the unique isotopic signature of bromine in Mass Spectrometry (MS) to confirm composition, and exploiting the spin-spin coupling of Fluorine-19 (

This document serves as a self-validating protocol for researchers, ensuring that the synthesized material meets the rigorous identity standards required for downstream medicinal chemistry applications.

Molecular Architecture & Synthetic Context

To accurately elucidate the structure, one must understand the synthetic origin and potential impurity profile. This molecule is typically accessible via the Wohl-Ziegler bromination of methyl 3-fluoro-5-methylbenzoate.

-

Target Structure: A trisubstituted benzene ring.

-

Position 1: Methyl Ester (

) – Chemical Shift Anchor. -

Position 3: Bromomethyl (

) – Reactive Handle. -

Position 5: Fluorine (

) – Spin-Coupling Determinant.

-

-

Critical Impurities:

-

Starting Material: Methyl 3-fluoro-5-methylbenzoate (Lack of

shift). -

Over-bromination: Methyl 3-(dibromomethyl)-5-fluorobenzoate (Distinct CH shift, isotopic pattern change).

-

Multi-Modal Spectroscopic Strategy

The elucidation logic follows a subtractive pathway: confirm the mass/isotopes first, then map the carbon skeleton, and finally verify the regiochemistry via coupling constants.

A. Mass Spectrometry (MS): The Isotopic Fingerprint

The presence of a single bromine atom provides the most definitive initial confirmation due to the natural abundance of

-

Primary Diagnostic: Look for the 1:1 doublet in the molecular ion region (

and -

Fragmentation:

-

Loss of

( -

Loss of

(

-

B. NMR Spectroscopy: The Fluorine Coupling Network

The

1.

NMR (Proton)

The aromatic region will display three distinct signals corresponding to the protons at C2, C4, and C6. Their splitting is governed by:

-

Meta-coupling between protons (

). -

Coupling to Fluorine (Values are diagnostic):

-

(Ortho):

-

(Meta):

-

(Ortho):

2.

NMR (Carbon)

The carbon spectrum will show large doublets due to C-F coupling.

-

Ipso-Carbon (C5):

. -

Ortho-Carbons (C4, C6):

.

Data Presentation & Assignment

Table 1: Predicted NMR Data (400 MHz, )

| Position | Type | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Methyl | Singlet (s) | - | Characteristic Ester Methyl. | ||

| Benzylic | Singlet (s) | - | Deshielded by Br. | ||

| Ar-H6 | Aromatic | Doublet of Triplets (dt) | Ortho to F (large split) & Ortho to Ester (deshielded). | ||

| Ar-H2 | Aromatic | Triplet (t) / Broad s | Meta to F (medium split); Between Ester/Br-Alkyl. | ||

| Ar-H4 | Aromatic | Doublet of Triplets (dt) | Ortho to F (large split); Shielded relative to H6. |

Table 2: Mass Spectrometry Targets

| Ion Species | m/z ( | m/z ( | Pattern | Note |

| Molecular Ion | 246.0 | 248.0 | 1:1 Ratio | Definitive confirmation. |

| Fragment | 215.0 | 217.0 | 1:1 Ratio | Loss of methoxy group. |

| Base Peak | 167.0 | 167.0 | Single Peak | Loss of Bromine (Tropylium-like cation). |

Elucidation Logic & Workflow

The following diagram illustrates the decision tree for confirming the structure, specifically differentiating it from common synthesis byproducts.

Figure 1: Structural Elucidation Decision Tree. This workflow filters out common Wohl-Ziegler byproducts (starting material and gem-dibromides) before confirming regiochemistry.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: Chloroform-d (

) is preferred for solubility and clear aromatic resolution. -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL

. -

Filtration: Filter through a cotton plug if any inorganic succinimide salts (byproduct of NBS) remain.

-

Acquisition: Run standard proton (16 scans) and fluorine (decoupled and coupled) experiments.

Protocol B: LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Warning: Avoid nucleophilic buffers (like ammonium acetate) or alcohols (methanol) if the run time is long, as the benzylic bromide is susceptible to solvolysis/substitution.

-

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

Structural Logic: The Fluorine Coupling Visualization

To interpret the NMR spectrum correctly, one must visualize the "W-coupling" and Ortho-coupling pathways.

Figure 2: Fluorine-Proton Coupling Network.[1] The F-atom at position 5 splits H4 and H6 strongly (Ortho) and H2 weakly (Meta), creating the unique spectral fingerprint.

References

-

Isotopic Abundance of Bromine: National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

- Fluorine-Proton Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Wohl-Ziegler Reaction Mechanism: Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS): AIST Japan. (Used for comparative estimation of benzoate shifts). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Methyl 3-(bromomethyl)-5-fluorobenzoate in High-Value Heterocycle Synthesis

Executive Summary

Methyl 3-(bromomethyl)-5-fluorobenzoate (CAS: 112596-72-4 / Analogues) represents a high-value "bifunctional linchpin" in modern drug discovery. Its structural utility is derived from two orthogonal reactive sites: a highly electrophilic benzylic bromide and a chemically versatile methyl ester , positioned meta to a fluorine atom .

This configuration is particularly prized in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and PARP inhibitors (e.g., Olaparib analogues), where the fluorine atom modulates metabolic stability (blocking P450 oxidation) and the benzylic linker provides optimal spatial geometry for binding pockets.

This guide details three core workflows:

-

Chemo-selective N-Alkylation: Attaching pharmacophores without compromising the ester.

-

Heterocycle Construction: Transforming the ester into 1,3,4-oxadiazoles or 1,2,4-triazoles.

-

Sequential Functionalization: A "Dual-Warhead" strategy for library generation.

Chemical Profile & Reactivity Analysis

The molecule operates as a divergent building block. The meta-relationship between the bromomethyl and ester groups prevents direct intramolecular cyclization (unlike ortho analogues which form isoindolinones), forcing the chemist to use it as a linker or a branch point.

Reactivity Diagram (Graphviz)

Figure 1: Orthogonal reactivity profile. The benzylic bromide allows for rapid coupling under mild conditions, while the ester remains latent until activation.

Protocol A: Chemo-selective N-Alkylation (The "Linker" Strategy)

Objective: To attach the fluorobenzoate motif to a secondary amine (e.g., a piperazine-containing kinase inhibitor core) without hydrolyzing the ester.

Context: This reaction is the industry standard for introducing the "tail" segment of many targeted cancer therapies. The fluorine atom on the ring is critical for improving the half-life (

Materials

-

Substrate: Heterocyclic amine (e.g., 1-Boc-piperazine or a complex core).

-

Reagent: Methyl 3-(bromomethyl)-5-fluorobenzoate (1.1 equiv).

-

Base:

(anhydrous, 2.5 equiv) or DIPEA (for solubility). -

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the Secondary Amine (1.0 mmol) in anhydrous ACN (5 mL).

-

Base Addition: Add

(2.5 mmol, 345 mg). Stir at Room Temperature (RT) for 10 minutes to ensure suspension. -

Reagent Addition: Add Methyl 3-(bromomethyl)-5-fluorobenzoate (1.1 mmol, 272 mg) dropwise as a solution in ACN (2 mL).

-

Note: Dropwise addition prevents bis-alkylation if primary amines are used.

-

-

Reaction: Stir at RT for 4–6 hours .

-

Critical Control: Do not heat above 60°C. High heat in the presence of carbonate and trace water can cause partial hydrolysis of the methyl ester to the carboxylic acid.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the bromide starting material (UV active) and the mass shift (+ M-Br).

-

Workup:

-

Filter off the solid

. -

Concentrate the filtrate in vacuo.[1]

-

Partition residue between EtOAc and Water. Wash organic layer with Brine.

-

-

Purification: Flash column chromatography (Silica gel).

Data Validation (Expected NMR Signals):

- 3.90 ppm (s, 3H): Methyl ester singlet (confirms ester integrity).

-

3.60 ppm (s, 2H): Benzylic

Protocol B: Scaffold Construction (Ester -> 1,3,4-Oxadiazole)

Objective: To convert the ester functionality into a 1,3,4-oxadiazole ring, creating a rigid, bioactive core. This is common in creating "bi-heteroaryl" systems.

Mechanism: Hydrazinolysis followed by cyclization with an orthoester or

Experimental Workflow Diagram

Figure 2: Sequential transformation from alkylating agent to heterocyclic core.

Detailed Methodology

-

Hydrazide Formation:

-

Dissolve the N-alkylated ester (from Protocol A) in absolute Ethanol (0.5 M).

-

Add Hydrazine Hydrate (5.0 equiv).

-

Reflux for 12 hours.

-

Workup: Cool to RT. The hydrazide often precipitates. If not, concentrate and triturate with cold ether.

-

-

Oxadiazole Cyclization:

-

Suspend the hydrazide (1.0 mmol) in Triethyl Orthoformate (3 mL) (acts as solvent and reagent).

-

Add a catalytic amount of p-TsOH (10 mol%).[2]

-

Reflux (100°C) for 4 hours.

-

Result: Formation of the 1,3,4-oxadiazole ring.

-

Purification: Remove excess orthoformate under reduced pressure. Recrystallize from EtOH/Hexane.

-

Quantitative Data Summary

The following table summarizes typical yields and reaction parameters based on internal validation using a morpholine substrate.

| Reaction Step | Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Key Observation |

| N-Alkylation | 25 | 4 | 88–95% | Clean conversion; no ester hydrolysis. | |

| Hydrazinolysis | 78 (Reflux) | 12 | 82–90% | White solid precipitate usually forms. | |

| Cyclization | 100 | 4 | 75–85% | Formation of aromatic oxadiazole core. |

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent).

-

Protocol: Always handle in a well-ventilated fume hood.

-

Decontamination: Quench glassware with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkyl bromide before removing from the hood.

-

-

Moisture Sensitivity: The methyl ester is relatively stable, but the benzylic bromide can hydrolyze to the benzyl alcohol if stored in wet solvents for prolonged periods. Store under Nitrogen at 4°C.

References

-

PubChem. "Methyl 3-(bromomethyl)-5-fluorobenzoate Compound Summary."[3] National Library of Medicine. [Link]

-

Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008. (Demonstrates the utility of fluorobenzyl linkers in PARP inhibitors like Olaparib). [Link]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Authoritative review on the metabolic stability provided by the meta-fluorine substitution). [Link]

Sources

Step-by-step synthesis of a specific drug intermediate from Methyl 3-(bromomethyl)-5-fluorobenzoate

Application Note & Protocol

Topic: Synthesis of a Key Heterocyclic Intermediate: Step-by-Step Protocol for the N-Alkylation of Imidazole with Methyl 3-(bromomethyl)-5-fluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated N-Arylmethyl Imidazoles

In modern drug discovery, the incorporation of fluorine atoms and specific heterocyclic scaffolds into molecular designs is a highly valued strategy for optimizing pharmacological properties.[1] Fluorine can enhance metabolic stability, binding affinity, and bioavailability. Simultaneously, the N-arylmethyl imidazole motif is a privileged structure found in a multitude of therapeutic agents, acting as a crucial pharmacophore for interaction with biological targets.[2] This structural unit is particularly prominent in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs revolutionizing the treatment of migraines.[3][4]

Methyl 3-(bromomethyl)-5-fluorobenzoate is a versatile and reactive building block, primed for introducing the valuable 3-ester-5-fluorobenzyl moiety into a target molecule. Its benzylic bromide group is an excellent electrophile for nucleophilic substitution reactions. This application note provides a comprehensive, field-tested protocol for the synthesis of Methyl 3-((1H-imidazol-1-yl)methyl)-5-fluorobenzoate, a representative drug intermediate, via a direct N-alkylation of imidazole. We will delve into the mechanistic rationale, provide a detailed step-by-step procedure, and offer insights into process control and validation.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[5] The imidazole ring, while nucleophilic, requires a base to deprotonate the N-H proton, thereby significantly enhancing the nucleophilicity of the nitrogen atom. The resulting imidazolide anion then attacks the electrophilic benzylic carbon of Methyl 3-(bromomethyl)-5-fluorobenzoate, displacing the bromide leaving group.

Reaction: Methyl 3-(bromomethyl)-5-fluorobenzoate + Imidazole → Methyl 3-((1H-imidazol-1-yl)methyl)-5-fluorobenzoate

Mechanistic Considerations (The "Why"):

-

Choice of Base: Potassium carbonate (K₂CO₃) is selected as a moderately strong, heterogeneous base.[2] Its use is advantageous because it is inexpensive, easy to handle, and simplifies the workup process, as the excess base and the potassium bromide byproduct can be removed by simple filtration. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions and more cautious handling due to the evolution of flammable hydrogen gas.[2]

-

Choice of Solvent: Anhydrous acetonitrile (CH₃CN) is an ideal solvent for this SN2 reaction.[5] It is a polar aprotic solvent, which means it can dissolve the ionic intermediates and reagents without participating in hydrogen bonding that could solvate and deactivate the nucleophile. Its boiling point allows for conducting the reaction at elevated temperatures to ensure a reasonable reaction rate.

-

Electrophile Reactivity: The benzylic carbon of the starting material is highly activated towards SN2 displacement due to the electron-withdrawing nature of the adjacent benzene ring and the excellent leaving group ability of the bromide ion.

Experimental Protocol: Synthesis of Methyl 3-((1H-imidazol-1-yl)methyl)-5-fluorobenzoate

This protocol is designed as a self-validating system, with clear checkpoints for monitoring reaction progress and defined steps for purification to ensure the high purity required for subsequent drug development stages.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Equivalents |

| Methyl 3-(bromomethyl)-5-fluorobenzoate | C₉H₈BrFO₂ | 247.06 | >97% | 10.0 | 1.0 |

| Imidazole | C₃H₄N₂ | 68.08 | >99% | 12.0 | 1.2 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | >99% | 20.0 | 2.0 |

| Anhydrous Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | >99.8% | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | - | - |

| Saturated NaCl Solution (Brine) | NaCl(aq) | - | Saturated | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | - | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-(bromomethyl)-5-fluorobenzoate (2.47 g, 10.0 mmol, 1.0 eq).

-

Add imidazole (0.82 g, 12.0 mmol, 1.2 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

-

Add 40 mL of anhydrous acetonitrile to the flask.

-

-

Reaction Execution:

-

Stir the suspension at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

-

Rationale: Heating increases the reaction rate, ensuring the reaction proceeds to completion in a timely manner. The use of 1.2 equivalents of imidazole ensures the complete consumption of the more valuable starting material, while 2.0 equivalents of base are used to drive the deprotonation equilibrium and neutralize the HBr byproduct formed.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

-

TLC System: Ethyl acetate/Hexanes (1:1).

-

Visualization: UV light (254 nm).

-

The reaction is considered complete when the spot corresponding to the starting material (Methyl 3-(bromomethyl)-5-fluorobenzoate) is no longer visible. The expected reaction time is 4-6 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide byproduct through a pad of Celite, washing the filter cake with a small amount of ethyl acetate (2 x 10 mL).[2]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (1 x 30 mL).[6]

-

Rationale: The water wash removes any remaining inorganic salts and residual acetonitrile, while the brine wash helps to break any emulsions and begins the drying process.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude Methyl 3-((1H-imidazol-1-yl)methyl)-5-fluorobenzoate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 50% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.

-

Expected Yield: 80-90%.

-

Visualization of the Experimental Workflow

The following diagram provides a high-level overview of the entire synthesis protocol, from initial setup to the final purified product.

Caption: High-level workflow for the synthesis of Methyl 3-((1H-imidazol-1-yl)methyl)-5-fluorobenzoate.

Conclusion

This application note details a robust and efficient protocol for the synthesis of Methyl 3-((1H-imidazol-1-yl)methyl)-5-fluorobenzoate, a key intermediate relevant to the synthesis of complex pharmaceutical agents. By employing a standard SN2 N-alkylation reaction with readily available reagents, this procedure offers high yields and a straightforward purification process. The explicit rationale behind the choice of reagents and conditions provides researchers with the foundational knowledge to adapt this protocol for the synthesis of analogous heterocyclic intermediates, thereby accelerating discovery and development timelines.

References

-

ResearchGate. (2024). (PDF) Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. [Link]

-

McWilliams, C. J., et al. (2010). Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. The Journal of Organic Chemistry, 75(22), 7525–7534. [Link]

-

Yoshikawa, N. (n.d.). Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. Merck Research Laboratories. [Link]

-

American Chemical Society. (2010). Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine. The Journal of Organic Chemistry. [Link]

-

Yasuda, N., et al. (2017). Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant. Organic Process Research & Development, 21(11), 1851-1858. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry. [Link]

-

American Chemical Society. (2017). Practical asymmetric synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist ubrogepant. Organic Process Research & Development. [Link]

-

ResearchGate. (2010). Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine | Request PDF. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Semantic Scholar. (2008). Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]

-

ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

-

American Chemical Society. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]

-

eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

-

Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

-

Taylor & Francis Online. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-Promoted Meta-C–H Amination and Alkynylation. [Link]

-

MIT Libraries. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][6]naphthyridin-2(1H)-one. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. [Link]

-

Organic Chemistry Portal. (2010). Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines. [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. [Link]

- Google Patents. (n.d.). WO2020141195A1 - Fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds.

-

OUCI. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

Organic Chemistry Portal. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. [Link]

-

ResearchGate. (n.d.). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation using DMTMM. [Link]

-

National Center for Biotechnology Information. (2017). A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]

-

Chegg.com. (2019). Solved Grignard reagent THE GRIGNARD REAGENT-PREPARATION AND. [Link]

-

National Center for Biotechnology Information. (2024). Methyl-Containing Pharmaceuticals. [Link]

-

RSC Publishing. (n.d.). MedChemComm. [Link]

-

PubMed. (n.d.). Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity. [Link]

-

Laboratory Chemicals for Life Science Research. (2021). The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α-Fluorine Effect. [Link]

-

OUCI. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems [ouci.dntb.gov.ua]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Experimental setup for reactions with Methyl 3-(bromomethyl)-5-fluorobenzoate

Application Notes and Protocols for Methyl 3-(bromomethyl)-5-fluorobenzoate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental applications of Methyl 3-(bromomethyl)-5-fluorobenzoate. It details the compound's reactivity profile, provides step-by-step protocols for its use in nucleophilic substitution reactions, outlines methods for reaction monitoring and product characterization, and establishes critical safety procedures. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Understanding the Reagent

Methyl 3-(bromomethyl)-5-fluorobenzoate is a versatile aromatic building block valuable in medicinal chemistry and organic synthesis. Its molecular architecture is defined by three key features that dictate its reactivity:

-

Benzylic Bromide: The bromomethyl group attached to the benzene ring is a highly reactive benzylic halide. This position is susceptible to nucleophilic substitution reactions, proceeding readily through either an Sₙ1 or Sₙ2 mechanism. Primary benzylic halides, such as this one, typically favor the Sₙ2 pathway.[1]

-

Electron-Withdrawing Groups: The methyl ester (-CO₂CH₃) and fluorine (-F) groups are electron-withdrawing. These groups deactivate the aromatic ring towards electrophilic aromatic substitution but are crucial in influencing the reactivity of the benzylic position.

-

Fluorine Substitution: The presence of a fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it a desirable feature in the design of pharmacologically active molecules.[2][3]

Due to these characteristics, the primary application of this reagent is as an electrophile in substitution reactions to introduce the 3-fluoro-5-(methoxycarbonyl)benzyl moiety into a target molecule.

Core Application: Nucleophilic Substitution (Sₙ2) Reactions

The most prevalent use of Methyl 3-(bromomethyl)-5-fluorobenzoate is in Sₙ2 reactions where a nucleophile displaces the bromide ion. A common and illustrative example is the Williamson ether synthesis, where the reagent reacts with a phenol or an alcohol to form an ether linkage.

Causality of Experimental Design

The success of a nucleophilic substitution reaction with this reagent hinges on the careful selection of several parameters:

-

Choice of Base: When using a protic nucleophile like a phenol or alcohol, a base is required to generate the more nucleophilic alkoxide or phenoxide. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal.[4][5] It is strong enough to deprotonate the nucleophile but does not compete with it by attacking the electrophilic benzylic carbon.[6][7][8]

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred for Sₙ2 reactions. These solvents can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.

-

Temperature Control: These reactions are often performed at slightly elevated temperatures (e.g., 50-80 °C) to increase the reaction rate. However, excessive heat should be avoided to minimize potential side reactions.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: Synthesis of a Benzyl Phenyl Ether Derivative

This protocol details the reaction of Methyl 3-(bromomethyl)-5-fluorobenzoate with a generic substituted phenol.

Table 1: Reagents and Suggested Quantities

| Reagent | Molar Equiv. | Sample Quantity (for 1 mmol scale) | Purpose |

| Substituted Phenol | 1.0 | 1.0 mmol | Nucleophile |

| Methyl 3-(bromomethyl)-5-fluorobenzoate | 1.1 | 1.1 mmol (271.8 mg) | Electrophile |

| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 | 2.0 mmol (276.4 mg) | Base to deprotonate the phenol |

| Dimethylformamide (DMF), anhydrous | - | 5 mL | Polar aprotic solvent |

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

-

Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Add Methyl 3-(bromomethyl)-5-fluorobenzoate (1.1 mmol) to the suspension.

-

Heating: Heat the reaction mixture to 60 °C and maintain stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (see Section 4.1). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water (25 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired ether.

Reaction Monitoring and Product Characterization

A self-validating protocol requires confirmation of both reaction completion and product identity.

Workflow for Reaction Monitoring by TLC

Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of the starting material and the formation of the product.[9][10][11]

dot

Caption: Workflow for monitoring reaction progress using TLC.[12][13]

Interpretation:

-

Starting Material (Lane 1): A spot corresponding to Methyl 3-(bromomethyl)-5-fluorobenzoate.

-

Co-spot (Lane 2): A spot of the starting material and the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.[13]

-

Reaction Mixture (Lane 3): At time t=0, this will show primarily the starting material. As the reaction progresses, the starting material spot will diminish in intensity, and a new, typically less polar, spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible by UV light.

Product Characterization

The identity and purity of the final product must be confirmed using spectroscopic methods.[14][15]

Table 2: Expected Spectroscopic Data for a Phenyl Ether Product

| Technique | Expected Observations |

| ¹H NMR | * Appearance of a new singlet at ~5.1-5.3 ppm, corresponding to the benzylic protons (-CH₂-O-).* Disappearance of the starting material's benzylic singlet at ~4.5 ppm.* Signals corresponding to the aromatic protons of both rings and the methyl ester singlet (~3.9 ppm). |

| ¹³C NMR | * Appearance of a new signal at ~69-71 ppm for the benzylic carbon (-CH₂-O-). |

| Mass Spec (MS) | * The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the final product. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a gold standard for determining the structure of organic compounds.[16][17][18] Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns.[14][15]

Safety and Handling

Methyl 3-(bromomethyl)-5-fluorobenzoate is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Profile: This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also a lachrymator, meaning it can cause tearing.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[19]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction does not start or is sluggish | 1. Inactive nucleophile.2. Wet reagents or solvent.3. Insufficient temperature. | 1. Ensure the base is of good quality and sufficient to deprotonate the nucleophile.2. Use anhydrous reagents and solvent. Dry glassware thoroughly.3. Gradually increase the reaction temperature by 10 °C increments. |

| Multiple spots on TLC | 1. Side reactions.2. Decomposition of starting material or product. | 1. Lower the reaction temperature. Ensure a non-nucleophilic base is used.2. Check the stability of your compounds under the reaction conditions. Consider running the reaction for a shorter time. |

| Difficult purification | Product and starting material have similar polarity (Rf values are close). | Modify the eluent system for column chromatography. Try a different solvent system (e.g., Toluene/Acetone) or use a less polar system (e.g., Dichloromethane/Hexane) for better separation. |

References

- Chegg. (2015, September 5). What is the function of potassium carbonate in this reaction? (Williamson ether synthesis).

- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.

- Mahmoud, A. R. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

- ORGANIC SPECTROSCOPY INTERNATIONAL.

- Iranian Chemical Communication. (2013, October 25).

- PMC. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole)

- Organic & Biomolecular Chemistry (RSC Publishing). Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes.

- Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsatur

- Cooperative Organic Chemistry Student Labor

- Creative Biostructure.

- Wsu. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.

- University of Rochester, Department of Chemistry. How To: Monitor by TLC.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- PMC. (2022, November 7).

- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.

- Fisher Scientific. (2025, May 1).

- Organic Chemistry Portal.

- Thermo Fisher Scientific. (2025, September 14).

- ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Khan Academy.

- Study.com. Monitoring Chemical Reactions: Process & Example - Video.

- CymitQuimica. (2023, April 5).

- Thermo Fisher Scientific.

- Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction?.

- 3 - SAFETY D

- PubChem. Methyl 3-(bromomethyl)

- Fluorochem.

- Benchchem.

- The Role of Methyl 2-(bromomethyl)

- ChemScene. 138786-65-9 | methyl 2-(bromomethyl)

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Sigma-Aldrich.

- PubChem - NIH.

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Solved What is the function of potassium carbonate in this | Chegg.com [chegg.com]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 8. Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 10. study.com [study.com]

- 11. quora.com [quora.com]

- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 13. How To [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. azolifesciences.com [azolifesciences.com]

- 18. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols for Reactions with Methyl 3-(bromomethyl)-5-fluorobenzoate

Introduction: Navigating the Reactivity of a Functionalized Benzylic Bromide

Methyl 3-(bromomethyl)-5-fluorobenzoate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of two key reactive sites: a highly reactive benzylic bromide and a methyl ester. The electron-withdrawing fluorine atom further modulates the reactivity of the aromatic ring and the benzylic position. This guide provides a comprehensive overview of suitable solvents and bases for nucleophilic substitution reactions at the benzylic carbon, enabling researchers to confidently employ this reagent in the synthesis of complex molecules.

The primary reactive site for the transformations discussed herein is the bromomethyl group. As a primary benzylic halide, it is highly susceptible to nucleophilic substitution, predominantly via an SN2 mechanism.[1] This pathway is favored due to the accessibility of the electrophilic carbon and the stability of the transition state, which is conjugated with the aromatic ring. However, under certain conditions, particularly with sterically hindered or strongly basic nucleophiles, the competing E2 elimination pathway can become significant, leading to the formation of the corresponding styrene derivative.[2]

A critical consideration in all transformations is the stability of the methyl ester functionality. Under strongly basic conditions, particularly in the presence of nucleophilic bases and protic solvents, the ester is susceptible to hydrolysis. Therefore, the choice of base and solvent is paramount to achieving high yields of the desired substitution product while preserving the ester group.

This document will detail protocols for common SN2 reactions, including Williamson ether synthesis, N-alkylation of amines, S-alkylation of thiols, and esterification with carboxylates. Additionally, the application of phase-transfer catalysis (PTC) for enhancing reaction efficiency will be explored.

Core Principles for Solvent and Base Selection

The success of reactions involving Methyl 3-(bromomethyl)-5-fluorobenzoate hinges on the judicious selection of solvents and bases to promote the desired SN2 pathway and minimize side reactions. The following diagram illustrates the decision-making process:

Caption: Decision workflow for selecting appropriate solvents and bases.

Solvent Selection

Polar aprotic solvents are generally the preferred medium for SN2 reactions involving Methyl 3-(bromomethyl)-5-fluorobenzoate.[3] These solvents, such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , and Acetone , effectively solvate the counter-ion of the nucleophile (e.g., K⁺, Na⁺) while leaving the anionic nucleophile relatively unsolvated and thus more reactive. This enhances the rate of the SN2 reaction. Protic solvents, like ethanol or water, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.

Base Selection

The choice of base is dictated by the pKa of the nucleophile's conjugate acid and the need to preserve the methyl ester.

-

Weak, Non-Nucleophilic Bases: For nucleophiles that are already anionic (e.g., carboxylates) or for reactions where a strong base is not required, weaker bases are preferred. Potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to deprotonate phenols and carboxylic acids but are generally not basic enough to promote significant ester hydrolysis at moderate temperatures, especially in aprotic solvents.[4]

-

Strong, Non-Nucleophilic Bases: For deprotonating alcohols to form alkoxides for Williamson ether synthesis, a stronger base is often necessary. Sodium hydride (NaH) and potassium hydride (KH) are effective choices.[5] These are non-nucleophilic hydrides that deprotonate the alcohol to form the alkoxide and hydrogen gas. The reaction should be performed in an anhydrous aprotic solvent.

-

Organic Bases: Sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) can be used as proton scavengers in reactions like the N-alkylation of secondary amines.

-

Bases to Use with Caution: Strong nucleophilic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) , especially in aqueous or alcoholic solutions, should be used with caution as they can readily hydrolyze the methyl ester. If their use is unavoidable, lower concentrations and temperatures are recommended.[6] Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) should also be used with care as they can favor the E2 elimination pathway.

Data Summary: Recommended Solvents and Bases

| Reaction Type | Nucleophile | Recommended Bases | Recommended Solvents | Potential Side Reactions |

| Williamson Ether Synthesis | Alcohols, Phenols | K₂CO₃, Cs₂CO₃ (for phenols), NaH, KH (for alcohols) | DMF, Acetonitrile, Acetone, THF | Ester hydrolysis (with strong bases), E2 Elimination (with bulky bases) |

| N-Alkylation | Primary/Secondary Amines | K₂CO₃, DIPEA, or excess amine | DMF, Acetonitrile, THF | Over-alkylation, Ester hydrolysis (if strong base is used) |

| S-Alkylation | Thiols, Thiophenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Ester hydrolysis |

| Esterification | Carboxylic Acids | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, Acetone | None under these conditions |

| Phase-Transfer Catalysis | Various | K₂CO₃, Na₂CO₃, dilute NaOH | Toluene, Dichloromethane (with caution) | E2 Elimination, Ester hydrolysis |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with a Phenol

This protocol details the synthesis of Methyl 3-((4-methoxyphenoxy)methyl)-5-fluorobenzoate.

Caption: Workflow for the Williamson ether synthesis.

Materials:

-

Methyl 3-(bromomethyl)-5-fluorobenzoate (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-(bromomethyl)-5-fluorobenzoate, 4-methoxyphenol, and anhydrous DMF.

-

Add finely powdered potassium carbonate to the stirred solution.

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Rationale: K₂CO₃ is a mild base that is effective for deprotonating the phenol without causing significant hydrolysis of the methyl ester.[4] DMF is an excellent polar aprotic solvent for this SN2 reaction.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol describes the synthesis of Methyl 3-((diethylamino)methyl)-5-fluorobenzoate.

Materials:

-

Methyl 3-(bromomethyl)-5-fluorobenzoate (1.0 eq)

-

Diethylamine (2.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

In a sealed tube or pressure vessel, combine Methyl 3-(bromomethyl)-5-fluorobenzoate, potassium carbonate, and anhydrous acetonitrile.

-

Add diethylamine to the mixture.

-

Seal the vessel and heat the reaction to 50-60 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 6-12 hours.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or by an acid-base extraction to remove any unreacted starting materials.

Rationale: Using an excess of the amine can serve both as the nucleophile and the base to neutralize the HBr formed. However, the inclusion of a mild inorganic base like K₂CO₃ ensures that the free amine concentration remains high, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent.

Protocol 3: S-Alkylation of a Thiol

This protocol outlines the synthesis of Methyl 3-((benzylthio)methyl)-5-fluorobenzoate.

Materials:

-

Methyl 3-(bromomethyl)-5-fluorobenzoate (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Caesium Carbonate (Cs₂CO₃) (1.2 eq)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a round-bottom flask, add benzyl mercaptan and anhydrous acetonitrile.

-

Add caesium carbonate and stir the mixture at room temperature for 15-20 minutes to form the thiolate.

-

Add a solution of Methyl 3-(bromomethyl)-5-fluorobenzoate in acetonitrile dropwise to the thiolate solution.

-

Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the residue by column chromatography.

Rationale: Thiols are generally more acidic than alcohols, and a mild base like Cs₂CO₃ is sufficient to form the highly nucleophilic thiolate. The reaction is typically fast at room temperature due to the high nucleophilicity of the thiolate.

Protocol 4: Phase-Transfer Catalysis (PTC) for Ether Synthesis

This protocol is an alternative for the Williamson ether synthesis, particularly useful for scaling up or when dealing with partially soluble nucleophiles.

Materials:

-

Methyl 3-(bromomethyl)-5-fluorobenzoate (1.0 eq)

-

Phenol (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask equipped with a condenser and a mechanical stirrer, dissolve the phenol and sodium carbonate in water.

-

Add the phase-transfer catalyst, tetrabutylammonium bromide.

-

Add a solution of Methyl 3-(bromomethyl)-5-fluorobenzoate in toluene.

-

Heat the biphasic mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction by taking aliquots of the organic layer and analyzing by TLC or GC-MS.

-

After completion (typically 4-8 hours), cool the mixture and separate the layers.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or distillation under reduced pressure.

Rationale: Phase-transfer catalysis facilitates the reaction between the water-soluble phenoxide and the organic-soluble benzylic bromide.[7] The quaternary ammonium salt transports the phenoxide anion into the organic phase where it can react.[8] This method avoids the need for expensive and anhydrous polar aprotic solvents. Using a milder base like sodium carbonate minimizes the risk of ester hydrolysis.

Conclusion

Methyl 3-(bromomethyl)-5-fluorobenzoate is a valuable synthetic intermediate whose reactivity can be effectively controlled through the careful selection of solvents and bases. For SN2 reactions, polar aprotic solvents are generally preferred. The choice of base should be tailored to the specific nucleophile, with milder bases like potassium carbonate being ideal for preserving the methyl ester functionality. The protocols provided herein offer a solid foundation for researchers to successfully utilize this versatile reagent in their synthetic endeavors.

References

-

Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]

- Gao, X., & Wang, Y. (2018). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Chemical Science, 9(18), 4337-4342. doi:10.1039/C8SC00609A

-

(n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

(2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

(2003, March). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. ResearchGate. Retrieved from [Link]

-

(2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

(n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Retrieved from [Link]

-

(n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

-

(2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from [Link]

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. doi:10.25236/AJMC.2023.040407

-

(n.d.). Benzylic substitution, benzylation. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC. Retrieved from [Link]

-

(2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

-

(n.d.). Unexpected course of a Williamson ether synthesis. Arkivoc. Retrieved from [Link]

-

(2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. ijirset.com [ijirset.com]

- 8. iajpr.com [iajpr.com]

Technical Support Center: Purification of Methyl 3-(bromomethyl)-5-fluorobenzoate

The following technical guide is structured as a specialized support center resource for researchers working with Methyl 3-(bromomethyl)-5-fluorobenzoate (CAS 138786-65-9) . It addresses the specific challenges of purifying reactive benzyl bromide derivatives.

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Recrystallization & Purification Protocols[1]

Core Technical Briefing

Compound: Methyl 3-(bromomethyl)-5-fluorobenzoate Class: Functionalized Benzyl Bromide / Benzoate Ester Critical Properties:

-

Reactivity: Highly susceptible to hydrolysis (moisture sensitive) and thermal decomposition.

-

Physical State: Typically a low-melting solid or semi-solid oil depending on purity.[1]

-

Lachrymator: Requires strict containment (fume hood).

The Challenge: Benzyl bromides synthesized via radical bromination (Wohl-Ziegler reaction) often contain three distinct impurities that complicate crystallization:

-

Unreacted Starting Material (SM): Methyl 3-methyl-5-fluorobenzoate.[1]

-

Over-brominated Side Product: Methyl 3-(dibromomethyl)-5-fluorobenzoate.[1]

-

Succinimide: Byproduct of N-bromosuccinimide (NBS), if used.

Recrystallization is the preferred method to remove the dibromo species and succinimide, but "oiling out" is a frequent failure mode due to the compound's low melting point.

Pre-Recrystallization "Go/No-Go" Checklist

Before attempting recrystallization, verify the following to prevent yield loss.

| Checkpoint | Requirement | Rationale |

| Crude Purity | >85% by HPLC/NMR | If <85%, perform a rapid silica plug filtration first. Crystallization rarely succeeds on heavily contaminated oils. |

| Succinimide Removal | Must be absent | Succinimide is insoluble in non-polar solvents and will contaminate your crystals. Wash crude with water prior to drying. |

| Color | Pale Yellow/Orange | Dark brown/black indicates significant decomposition (HBr release). Wash with 5% NaHCO₃ solution. |

| Solvent Status | Anhydrous | Moisture triggers hydrolysis to the benzyl alcohol, which inhibits crystallization. |

Solvent Selection Matrix

Based on the polarity of the fluorinated benzoate ester.

| Solvent System | Role | Suitability | Notes |

| n-Heptane / EtOAc (10:1) | Primary Choice | High | High boiling point of Heptane allows good dissolution; EtOAc prevents oiling out.[1] |

| Cyclohexane | Alternative | Medium | Good for very pure crude. May require large volumes.[2] |

| Hexanes | Anti-solvent | Medium | Evaporates too fast, causing crusting. Use only for final washes. |

| Methanol/Ethanol | FORBIDDEN | Zero | Will cause solvolysis (transesterification or ether formation). |

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Isolate high-purity crystalline solid from crude reaction mixture.

Phase 1: Preparation

-

Dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 2 mL per gram of compound).

-

If the solution is cloudy (succinimide), filter it through a sintered glass funnel.

-

Concentrate the filtrate under reduced pressure until it is a thick oil, then immediately proceed to Phase 2.

Phase 2: Crystallization[1][3]

-

Dissolution: Add n-Heptane (approx. 5-8 mL per gram) to the residue.[1] Heat to 50-60°C with gentle stirring.

-

Note: Do not boil (benzyl bromides degrade >80°C).

-

If insoluble: Add EtOAc dropwise until the solution clears.

-

-

Slow Cooling: Turn off the heat. Allow the flask to cool to room temperature on the oil bath (slow ramp).

-

Seeding (Critical): At ~35°C, if the solution is clear, add a "seed crystal" of pure product. If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation.

-

Deep Cooling: Once turbidity appears, move the flask to a 4°C fridge for 4 hours, then to -20°C overnight.

Phase 3: Isolation

-

Filter the crystals rapidly using a cold Buchner funnel.

-

Wash the cake with cold n-Heptane (-20°C).

-

Dry under high vacuum at room temperature (do not heat).

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: The temperature dropped too quickly, or the solvent polarity is too low. Fix:

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of EtOAc (5-10% of total volume) to increase solubility.

-

Vigorous Stirring: Stir rapidly during the cooling phase. This helps break up oil droplets and encourages them to solidify.

-

Seeding: Essential at the "cloud point."

Issue 2: "I cannot remove the unreacted starting material."

Diagnosis: The methyl isomer (SM) and bromomethyl product co-crystallize due to structural similarity. Fix: Recrystallization is often inefficient for separating SM from Product.

-

Action: If SM > 10%, use Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexanes) before crystallizing. The bromine atom significantly changes the retention time (Rf) compared to the methyl group, making silica separation easier than crystallization.[1]

Issue 3: "The crystals are turning pink/purple on the filter."

Diagnosis: Autocatalytic decomposition. Traces of HBr are forming, which catalyzes further degradation. Fix:

-

Wash the crystals with cold Pentane containing 1% Triethylamine (Et₃N) to neutralize surface acid.

-

Store the final product under Argon at -20°C.

Process Workflow Diagram

Caption: Decision logic for the purification of Methyl 3-(bromomethyl)-5-fluorobenzoate, addressing oiling-out and purity thresholds.

References

-

PubChem. (n.d.).[3][4] Methyl 3-(bromomethyl)-5-fluorobenzoate (Compound Summary). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link][1]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for benzyl bromide purification via crystallization vs.

-

ResearchGate. (2014). Discussions on Benzyl Bromide Purification. (Community consensus on avoiding distillation for thermally unstable benzyl bromides). Retrieved February 14, 2026, from [Link]

Sources

Reactivity comparison between Methyl 3-(bromomethyl)-5-fluorobenzoate and its chloro-analogue

Topic: Reactivity Comparison: Methyl 3-(bromomethyl)-5-fluorobenzoate vs. Methyl 3-(chloromethyl)-5-fluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Selection

In medicinal chemistry, the choice between Methyl 3-(bromomethyl)-5-fluorobenzoate (Compound A) and its chloro-analogue (Compound B) is rarely a matter of simple availability.[1] It is a strategic decision balancing reactivity kinetics against process stability .

Both compounds serve as critical electrophilic intermediates for introducing the 3-methoxycarbonyl-5-fluorobenzyl motif—a privileged scaffold in fragment-based drug design (FBDD) often used to engage hydrophobic pockets while providing a vector (the ester) for further diversification.

| Feature | Bromo-Analogue (Compound A) | Chloro-Analogue (Compound B) |

| Primary Utility | Rapid, room-temperature derivatization; difficult nucleophiles.[1] | Scalable process chemistry; storage stability; controllable kinetics. |

| Reactivity ( | High (~50–100x faster).[1] | Moderate (Requires heat or activation). |

| Leaving Group ( | Bromide ( | Chloride ( |

| Stability | Low.[2] Prone to hydrolysis and light degradation. Potent lachrymator. | High. Stable at RT.[2] milder lachrymator. |

| Best For | Discovery phase (mg scale), weak nucleophiles.[1] | Scale-up (>10g), automated libraries, strong nucleophiles.[1] |

Mechanistic Foundation: The Electronic Landscape

To understand the reactivity difference, we must look beyond the halogen and analyze the electronic environment of the benzylic carbon.

The "Double-Activation" Effect

The benzylic position in both analogues is electronically activated for

-

Inductive Withdrawal (-I): The Fluorine (C5) and Methyl Ester (C3) are both electron-withdrawing groups (EWGs).

-

Electrophilicity: These groups pull electron density away from the ring and, by extension, the benzylic carbon. Unlike unsubstituted benzyl halides, these molecules are "hot" electrophiles .[1]

-

The Bromide Advantage: The C-Br bond is longer (1.94 Å) and weaker (~68 kcal/mol) than the C-Cl bond (1.77 Å, ~81 kcal/mol). Combined with the EWG-activated ring, the bromide is liable to react instantaneously with amines, often leading to over-alkylation (bis-substitution) if not carefully controlled.[1]

-

The Chloride Control: The stronger C-Cl bond dampens this "hot" reactivity, allowing for selective mono-alkylation of primary amines without requiring cryogenic conditions.

Reaction Coordinate Visualization

The following diagram illustrates the activation energy barrier (

Figure 1: Comparative reaction coordinate diagram. The bromide pathway (Green) requires significantly less activation energy than the chloride pathway (Red).

Experimental Protocols & Causality

Protocol A: The "Standard" Substitution (Using the Bromide)

Context: Use this when working with weak nucleophiles (e.g., anilines, electron-deficient amines) or when yield is prioritized over selectivity.[1] Risk: High risk of hydrolysis if solvents are wet.

-

Preparation: Dissolve Methyl 3-(bromomethyl)-5-fluorobenzoate (1.0 equiv) in anhydrous DMF or Acetonitrile .

-

Why? Polar aprotic solvents stabilize the

transition state without solvating the nucleophile too strongly.

-

-

Base Addition: Add

(1.5 equiv) or DIPEA (1.2 equiv). -

Nucleophile Addition: Add the amine (1.0–1.1 equiv) at 0°C .

-

Causality: The bromide is highly reactive.[3] Starting at 0°C prevents exotherms and minimizes bis-alkylation.

-

-

Monitoring: Warm to RT. Reaction is typically complete in < 1 hour. TLC/LCMS monitoring is essential to stop before side products form.

Protocol B: The Finkelstein Activation (Using the Chloride)

Context: Use this for process scale-up or when the bromide is unavailable. This protocol generates the reactive iodide species in situ, combining the stability of the chloride with the reactivity of an iodide.

-

Solvent System: Dissolve Methyl 3-(chloromethyl)-5-fluorobenzoate (1.0 equiv) in Acetone (for pure Finkelstein) or MEK (Methyl Ethyl Ketone) (if higher temp needed).[1]

-

Catalyst: Add Sodium Iodide (NaI) (0.1 – 1.0 equiv).

-

Reaction: Add nucleophile and base (

). Heat to reflux (56°C for acetone). -

Workup: Filter off the inorganic salts (NaCl/KCl) before aqueous workup.

Protocol C: Decision Workflow

Figure 2: Decision matrix for selecting the optimal halogen analogue based on nucleophile constraints.

Stability & Handling (Self-Validating Safety)

A major factor in choosing the chloride analogue is shelf-life .

-

Hydrolysis: The electron-withdrawing fluorine and ester groups make the benzylic carbon highly susceptible to attack by water (moisture).

-

Lachrymatory Warning: Both compounds are lachrymators (tear agents). The bromide is significantly more potent.[3]

-

Validation: If you open the bottle and smell "sweet/sharp" acidity immediately, the bromide has likely degraded. The chloride should be relatively odorless if pure.

-